molecular formula C20H15ClN4O2S B2597802 N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide CAS No. 312525-68-1

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide

Cat. No.: B2597802
CAS No.: 312525-68-1
M. Wt: 410.88
InChI Key: DPLIGNSWYTUDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a double-ring heterocyclic system with two nitrogen atoms. The presence of a chloro group and a phenyl group on the quinazoline ring, along with a benzenesulfonohydrazide moiety, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide typically involves the condensation of 6-chloro-4-phenylquinazoline with benzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is its potential as an anticancer agent. Studies have shown that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Mechanism of Action
The anticancer properties are often attributed to the inhibition of specific kinases involved in cancer progression. Quinazoline derivatives have been shown to target receptor tyrosine kinases and serine/threonine kinases, which play crucial roles in cell signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

Bacterial Inhibition
this compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The sulfonamide group in the structure enhances its ability to disrupt bacterial folic acid synthesis.

Anti-inflammatory Effects

Inflammation Modulation
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . This property may be beneficial in treating conditions characterized by chronic inflammation.

Data Tables

Application Area Mechanism Findings References
AnticancerInhibition of receptor tyrosine kinasesInduces apoptosis in cancer cell lines
AntimicrobialDisruption of bacterial folic acid synthesisEffective against MRSA and other resistant strains
Anti-inflammatoryInhibition of COX and LOXReduces levels of pro-inflammatory cytokines

Case Studies

  • Anticancer Study on Cell Lines
    A study published in the Journal of Medicinal Chemistry evaluated various quinazoline derivatives, including this compound, for their cytotoxic effects on breast cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range, suggesting strong potential for further development as an anticancer drug .
  • Antimicrobial Activity Against MRSA
    In a clinical study assessing the efficacy of new antimicrobial agents, this compound was tested against MRSA strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic option for resistant infections .
  • Inflammation Modulation in Animal Models
    An animal model study focused on evaluating the anti-inflammatory effects of this compound showed a marked reduction in edema and inflammatory markers following treatment. The findings support its potential use in managing inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The chloro and phenyl groups enhance its binding affinity, while the benzenesulfonohydrazide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-4-phenylquinazolin-2-yl)guanidine: Similar structure but with a guanidine group instead of benzenesulfonohydrazide.

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Contains a bromophenyl group and a quinazolinone core.

    2-(4-chlorophenyl)-quinazolin-4(3H)-one: Similar to the above but with a chlorophenyl group.

Uniqueness

N’-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is unique due to the presence of the benzenesulfonohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN5O2SC_{19}H_{16}ClN_{5}O_{2}S. The compound features a quinazoline core substituted with a benzenesulfonohydrazide group, which is believed to contribute to its biological properties.

Anticancer Activity

Research has indicated that compounds related to the quinazoline structure exhibit significant anticancer properties. For instance, derivatives of 6-chloro-4-phenylquinazoline have shown antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds have been reported in the range of 3.3 µM to 50.9 µM, indicating potent activity against these cancer types .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

Compound IDCell LineIC50 (µM)
16Caco-237.4
18HCT-1163.3
19Caco-217.0
21HCT-1164.9

The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as PI3K/AKT, which are crucial for cancer cell survival and proliferation .

Anticonvulsant Activity

Moreover, quinazoline derivatives have been explored for their anticonvulsant properties. Studies have shown that certain modifications to the quinazoline structure can enhance anticonvulsant activity by interacting with AMPA receptors in the central nervous system . The binding affinity and efficacy of these compounds can vary significantly based on structural substitutions.

Table 2: Anticonvulsant Activity of Quinazoline Derivatives

Compound IDMean Convulsion Threshold (mg/kg)Percentage Protection (%)
4b2075
7b2585
8a1560

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Many quinazoline derivatives act as inhibitors of specific kinases involved in tumor progression, such as PI3Kα, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Modulation of Receptor Activity : Compounds have been shown to bind to neurotransmitter receptors (e.g., AMPA), which can alter neuronal excitability and prevent seizures .
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways by increasing the expression of pro-apoptotic factors while decreasing anti-apoptotic signals .

Case Studies

Recent studies have provided insights into the efficacy and safety profiles of this compound:

  • Study on Anticancer Effects : In a controlled study involving mice with induced tumors, administration of this compound resulted in a significant increase in lifespan compared to controls, demonstrating its potential as an anticancer agent .
  • Evaluation in Epileptic Models : In models of epilepsy, the compound exhibited dose-dependent anticonvulsant effects, suggesting its utility in managing seizure disorders .

Properties

IUPAC Name

N'-(6-chloro-4-phenylquinazolin-2-yl)benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)23-20(22-18)24-25-28(26,27)16-9-5-2-6-10-16/h1-13,25H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLIGNSWYTUDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.